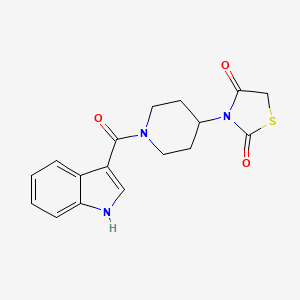

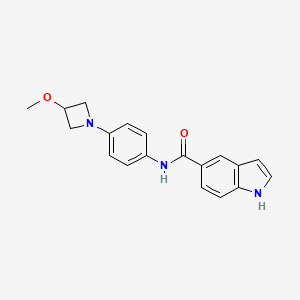

![molecular formula C16H21NO4 B2933166 3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid CAS No. 1558191-41-5](/img/structure/B2933166.png)

3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMDA Receptor Antagonism

Research on derivatives of kynurenic acid, including 2-carboxy-1,2,3,4-tetrahydroquinoline compounds, has been conducted to evaluate their antagonist activity at the glycine site on the NMDA receptor. Studies have shown that certain structural modifications, such as the introduction of a cis-carboxymethyl group and replacement of keto groups with hydrogen-bonding groups, can significantly influence antagonist activity. This research emphasizes the importance of the correctly positioned hydrogen-bonding group for binding at the NMDA receptor, suggesting potential applications in neurological research and drug development (Carling et al., 1992).

Antibacterial Agents

A study on substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position revealed that certain derivatives exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the compound's potential application in the development of new antibacterial agents (Miyamoto et al., 1990).

Chemical Synthesis and Catalysis

Research into the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene has demonstrated the utility of isoquinoline as a solvent for the production of methyl 3-pentenoate and dimethyl adipate. Isoquinoline's effectiveness as a solvent suggests its relevance in catalytic processes and chemical synthesis, offering insights into optimizing reaction conditions for ester production (Matsuda, 1973).

Enantioselective Synthesis

Enantioselective synthesis of tetrahydroisoquinolines through diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been achieved. This method has been applied to synthesize the alkaloid (+)-corlumine, demonstrating the compound's utility in the synthesis of enantiomerically pure substances and its potential application in pharmaceutical chemistry (Huber & Seebach, 1987).

Mass Spectrometry and Drug Testing

A mass spectrometric study of substituted isoquinoline-3-carboxamides, which are drug candidates for treating anemic disorders, revealed unusual fragmentation behavior. This research contributes to the analytical chemistry field by providing insights into the mass spectrometric characterization of isoquinoline derivatives, potentially aiding in the development of screening procedures for drug testing (Beuck et al., 2009).

Mechanism of Action

Target of Action

The primary targets of EN300-12643394 are currently unknown. The compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that EN300-12643394 may also interact with a variety of targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is possible that EN300-12643394 shares some of these activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-10-7-13-8-11(14(18)19)5-6-12(13)9-17(10)15(20)21-16(2,3)4/h5-6,8,10H,7,9H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLTWZOAIJZWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![3,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933094.png)

![2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2933099.png)

![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2933101.png)

![2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2933102.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2933104.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2933105.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2933106.png)